Monobutyltin Catalysts Exhibit Favorable Selectivity in Esterification Reactions Relative to Di- and Tributyltin Analogs
In a study of monoalkyltin(IV)-catalyzed esterification, the active species derived from monobutyltin precursors was identified as monomeric, in contrast to the dimeric distannoxane structures that dominate the chemistry of dibutyltin catalysts [1]. This mechanistic difference is a class-level inference for monobutyltin tris(neodecanoate) (CAS 93918-30-0). The monomeric nature of the active site in monobutyltin catalysis is hypothesized to contribute to distinct selectivity profiles and potentially reduced side reactions compared to the more sterically crowded and cooperative distannoxane active sites of dialkyltin catalysts like dibutyltin dilaurate (DBTDL) [1].
| Evidence Dimension | Active Catalyst Structure in Esterification |
|---|---|
| Target Compound Data | Monomeric active species proposed (n-BuSn(OAc)₃ model) [1] |
| Comparator Or Baseline | Dimeric distannoxane active species for dibutyltin compounds (class characteristic) [1] |
| Quantified Difference | Qualitative structural difference; no direct kinetic comparison for this specific compound |
| Conditions | Density Functional Theory (DFT) calculations and NMR studies on model monoalkyltin systems |
Why This Matters
A monomeric active site may lead to different reaction selectivities and less unwanted oligomerization, which is a critical factor in the production of high-purity esters and polyesters.
- [1] Wolzak, L. A., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 11, 3326-3332. DOI: 10.1039/d1cy00184a View Source
